5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile
Overview
Description
5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is an organic compound that belongs to the class of naphthylamines This compound is characterized by the presence of an amino group, a dimethylamino group, and a nitrile group attached to a naphthalene ring system
Scientific Research Applications
5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
Target of Action
The compound, also known as 5-amino-6-[3-(dimethylamino)phenyl]naphthalene-1-carbonitrile, is primarily targeted towards the treatment of depression . It is suggested that the compound acts on the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS), which are malfunctioning in depressive disorders .
Mode of Action
The compound’s interaction with its targets involves the synthesis of antidepressant molecules through metal-catalyzed procedures . This process involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants . The compound’s interaction with these targets results in changes in the neurotransmitter levels, thereby alleviating symptoms of depression .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of antidepressant molecules . It is involved in the synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .
Result of Action
The molecular and cellular effects of the compound’s action involve the alleviation of symptoms and enhancement of the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Future Directions
Biochemical Analysis
Biochemical Properties
Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been studied extensively and are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the function of these biomolecules .
Cellular Effects
Similar compounds have been shown to have significant effects on cellular processes . For instance, some compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-naphthylamine.
Substitution: The amino group is further functionalized by introducing a dimethylamino group through a substitution reaction.
Cyanation: Finally, a nitrile group is introduced to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-naphthonitrile: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
6-(3-(Dimethylamino)phenyl)-1-naphthonitrile: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is unique due to the presence of both an amino group and a dimethylamino group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-6-[3-(dimethylamino)phenyl]naphthalene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-22(2)15-7-3-5-13(11-15)17-10-9-16-14(12-20)6-4-8-18(16)19(17)21/h3-11H,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQKLDDHNLZJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=C(C3=CC=CC(=C3C=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180591 | |
Record name | 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240642-74-3 | |
Record name | 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240642-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1240642-74-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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